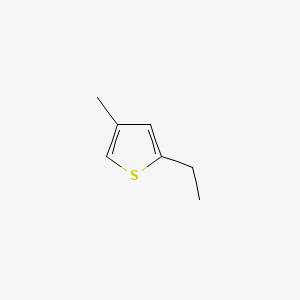
2-Ethyl-4-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methylthiophene can be achieved through several methods. One common approach involves the alkylation of thiophene derivatives. For instance, the Friedel-Crafts alkylation of thiophene with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of multicomponent reactions and condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a notable method for synthesizing thiophene derivatives .
化学反応の分析
Types of Reactions: 2-Ethyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
科学的研究の応用
2-Ethyl-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
作用機序
The mechanism of action of 2-Ethyl-4-methylthiophene involves its interaction with various molecular targets. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring plays a crucial role in these interactions, often participating in electron transfer processes and forming coordination complexes with metal ions .
類似化合物との比較
Thiophene: The parent compound of 2-Ethyl-4-methylthiophene, with a simpler structure.
2-Methylthiophene: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylthiophene: Similar structure but without the additional methyl group.
Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups on the thiophene ring, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct electronic effects and steric interactions compared to its simpler analogs .
生物活性
2-Ethyl-4-methylthiophene is a member of the thiophene family, which has garnered attention due to its diverse biological activities. Thiophene derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological properties such as anti-inflammatory, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of this compound is C7H10S. The compound consists of a thiophene ring substituted with an ethyl group at the 2-position and a methyl group at the 4-position. This unique structure contributes to its biological properties.
1. Antimicrobial Activity
Research has shown that thiophene derivatives, including this compound, possess significant antimicrobial properties. In a study by Molvi et al. (2007), various thiophene derivatives were tested against bacterial strains and exhibited varying degrees of antibacterial activity. The mechanism is believed to involve interference with bacterial cell wall synthesis or function.
2. Anti-inflammatory Properties
Thiophenes have been reported to exhibit anti-inflammatory effects. Ashalatha et al. (2007) demonstrated that certain thiophene derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
3. Anticonvulsant Effects
Rai et al. (2008) investigated the anticonvulsant properties of thiophene derivatives, highlighting their ability to modulate neurotransmitter systems. The compounds showed promise in reducing seizure activity in animal models, indicating a potential role in epilepsy treatment.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Adenosine A1 Receptor Modulation : Thiophenes have been identified as allosteric enhancers at the adenosine A1 receptor, which plays a crucial role in cardiovascular health and metabolic regulation (Cannito et al., 1990; Lütjens et al., 2003).
- Reactive Oxygen Species Scavenging : Some studies suggest that thiophenes can act as antioxidants, scavenging reactive oxygen species (ROS) and thereby protecting cells from oxidative stress.
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Study on Antimicrobial Activity : In vitro testing against Staphylococcus aureus and Escherichia coli indicated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
- Anti-inflammatory Assay : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant reduction of TNF-alpha levels compared to control groups.
特性
分子式 |
C7H10S |
|---|---|
分子量 |
126.22 g/mol |
IUPAC名 |
2-ethyl-4-methylthiophene |
InChI |
InChI=1S/C7H10S/c1-3-7-4-6(2)5-8-7/h4-5H,3H2,1-2H3 |
InChIキー |
NZOYEHPXDWJOCD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















